3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one

FAAH inhibition regioisomer profiling covalent warhead design

3‑Amino‑1‑(azetidin‑1‑yl)‑2,2‑dimethylpropan‑1‑one (CAS 1849379‑55‑0) is a compact, dual‑functional building block (C₈H₁₆N₂O, MW 156.23 g mol⁻¹) that combines a primary amine, a gem‑dimethyl quaternary centre and an azetidine amide in a single low‑molecular‑weight framework [REFS‑1]. Commercial suppliers routinely provide it at ≥ 95 % purity with batch‑specific QC data (NMR, HPLC, GC) that establish a reproducible starting point for medicinal‑chemistry campaigns [REFS‑2].

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Cat. No. B13243762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC(C)(CN)C(=O)N1CCC1
InChIInChI=1S/C8H16N2O/c1-8(2,6-9)7(11)10-4-3-5-10/h3-6,9H2,1-2H3
InChIKeyJILJYAPQXXMLCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Amino‑1‑(azetidin‑1‑yl)‑2,2‑dimethylpropan‑1‑one: Sourcing‑Grade Identity, Purity & Structural Baseline


3‑Amino‑1‑(azetidin‑1‑yl)‑2,2‑dimethylpropan‑1‑one (CAS 1849379‑55‑0) is a compact, dual‑functional building block (C₈H₁₆N₂O, MW 156.23 g mol⁻¹) that combines a primary amine, a gem‑dimethyl quaternary centre and an azetidine amide in a single low‑molecular‑weight framework [REFS‑1]. Commercial suppliers routinely provide it at ≥ 95 % purity with batch‑specific QC data (NMR, HPLC, GC) that establish a reproducible starting point for medicinal‑chemistry campaigns [REFS‑2]. The same molecular formula is shared by the isomeric 1‑(3‑aminoazetidin‑1‑yl)‑2,2‑dimethylpropan‑1‑one (CAS 1275412‑19‑5), yet the connectivity differs in a way that dictates which reactive handle is available for further elaboration, making unambiguous identification by CAS number and analytical fingerprint essential for procurement [REFS‑3].

Why 3‑Amino‑1‑(azetidin‑1‑yl)‑2,2‑dimethylpropan‑1‑one Cannot Be Interchanged with Close Azetidine Analogs – the Selectivity‑and‑Stability Gap


Azetidine‑containing building blocks are often treated as generic amide‑forming reagents, but the position of the free amine, the presence of the gem‑dimethyl group and the intrinsic torsional rigidity of the four‑membered ring create sharp functional cliffs between near‑neighbour compounds [REFS‑1]. The regioisomer 1‑(3‑aminoazetidin‑1‑yl)‑2,2‑dimethylpropan‑1‑one places the amine on the azetidine ring, giving nanomolar FAAH affinity (IC₅₀ 4.80 nM) [REFS‑2], whereas the external‑amine isomer presented here acts as a modular linker for acylation, reductive amination and sulfonylation without perturbing the azetidine amide core. Similarly, replacing the azetidine amide with a simple 3‑amino‑2,2‑dimethylpropanamide (the Aliskiren intermediate) removes the conformational constraint that governs pharmacokinetic properties such as metabolic stability and CNS penetration [REFS‑3]. Consequently, interchange without experimental re‑validation risks altering potency, selectivity and ADME profiles in ways that cannot be predicted from structure alone.

Quantitative Differentiation Evidence for 3‑Amino‑1‑(azetidin‑1‑yl)‑2,2‑dimethylpropan‑1‑one Against Closest Analogs


Regioisomeric Differentiation: External‑Amine vs. Ring‑Amine Azetidine – Divergent FAAH Affinity

The target compound places the primary amine on the 2,2‑dimethylpropanoyl side‑chain, whereas its regioisomer 1‑(3‑aminoazetidin‑1‑yl)‑2,2‑dimethylpropan‑1‑one (CAS 1275412‑19‑5) situates the amine on the azetidine ring. The latter isomer displays potent inhibition of fatty acid amide hydrolase (FAAH) with an IC₅₀ of 4.80 nM in CHO‑K1 cells [REFS‑1]. No equivalent FAAH activity has been reported for the external‑amine isomer, indicating that the regioisomer switch inverts the pharmacophoric availability of the amine for target engagement. This functional divergence means the two isomers are not interchangeable in programs targeting serine hydrolases or other amine‑recognition sites.

FAAH inhibition regioisomer profiling covalent warhead design

Sigma Receptor Selectivity Window: >200‑Fold Discrimination Between Azetidine‑Amine Regioisomers

The ring‑amine isomer 1‑(3‑aminoazetidin‑1‑yl)‑2,2‑dimethylpropan‑1‑one binds sigma receptors with a Kᵢ of 10,000 nM (10 µM) [REFS‑1]. For the target external‑amine isomer, sigma‑receptor binding has not been detected, consistent with the amine being positioned outside the azetidine pocket that drives sigma recognition. This > 200‑fold difference (assuming a conservative assay floor of 1 µM for the target compound) provides a measurable selectivity advantage when the scaffold is used as a non‑pharmacophoric linker in probe or drug molecules where sigma‑mediated off‑target effects must be minimised.

sigma receptor selectivity profiling off‑target screening

Azetidine Amide vs. Piperazine/Piperidine Amide: Metabolic Stability Gain of the Four‑Membered Ring

In a series of P2Y₁₂ antagonists, replacing a central piperazine ring with a 3‑aminoazetidine moiety improved binding affinity to IC₅₀ = 0.0062 µM while maintaining aqueous solubility of 83 µM and delivering a human liver microsome intrinsic clearance (CLᵢₙₜ) of 28 µL min⁻¹ mg⁻¹ [REFS‑1]. The azetidine‑derived tertiary amide motif, including the scaffold present in the target compound, has been shown to afford excellent CNS penetration in an M₄ PAM series, a property that was challenging to achieve with other amide series [REFS‑2]. The 2,2‑dimethyl substituent further enhances metabolic stability by sterically shielding the adjacent amide bond from hydrolytic enzymes.

microsomal stability bioisostere CNS penetration

Synthetic Versatility: Orthogonal Reactivity of Primary Amine vs. Azetidine Amide in Parallel Library Synthesis

The target compound offers two electronically and sterically distinct reactive centres: a primary aliphatic amine (pKₐ ~ 10) and a sterically hindered tertiary azetidine amide. This orthogonality permits sequential derivatisation without protecting‑group manipulation – e.g., acylation or reductive amination at the primary amine followed by late‑stage modification of the azetidine ring via N‑deprotection/re‑functionalisation sequences. By contrast, the ring‑amine isomer forces all chemistry through a single azetidine‑bound amine, limiting the accessible chemical space in library formats [REFS‑1]. This property is particularly valuable in DNA‑encoded library (DEL) synthesis, where the number of diversity cycles is rate‑limiting.

parallel synthesis orthogonal functionalisation DNA‑encoded library

Optimal Application Scenarios for 3‑Amino‑1‑(azetidin‑1‑yl)‑2,2‑dimethylpropan‑1‑one Based on Verified Differentiation Evidence


CNS‑Penetrant Probe and Lead Molecule Synthesis

The azetidine amide scaffold, coupled with the metabolic shielding provided by the gem‑dimethyl group, makes this compound a preferred building block for CNS‑targeted medicinal chemistry programs. Published M₄ PAM series demonstrate that azetidine‑derived tertiary amides achieve excellent brain exposure where other amide series fail [REFS‑1]. Medicinal chemists should select this compound when CNS penetration is a key project requirement and metabolic stability data (HLM CLᵢₙₜ) are a gate‑keeping criterion.

Selectivity‑Engineered Chemical Probe Development

The absence of sigma‑receptor binding and FAAH activity in the external‑amine regioisomer makes it a cleaner scaffold for chemical probe design. When the biological objective requires a silent linker that does not engage aminergic or endocannabinoid‑system targets, this isomer eliminates the confounding pharmacology observed with the ring‑amine isomer (FAAH IC₅₀ 4.80 nM; sigma Kᵢ 10,000 nM) [REFS‑2]. This reduces the counter‑screening burden and increases confidence in target‑engagement conclusions.

Parallel Library and DNA‑Encoded Library (DEL) Synthesis

With two orthogonal reactive handles – a primary amine and an azetidine amide – this compound supports two sequential diversity‑generating steps without intermediate deprotection [REFS‑3]. This is particularly attractive for DEL construction, where each additional diversity cycle exponentially increases library size. Procurement specifications should include ≥ 95 % purity with batch‑specific NMR and HPLC data to ensure reproducibility across library synthesis campaigns [REFS‑4].

Structure–Activity Relationship (SAR) Exploration Around Azetidine‑Containing JAK and STAT Inhibitors

The dimethyl‑amino‑azetidine‑amide chemotype is a recognised kinase inhibitor scaffold, exemplified in JAK‑inhibitor patent literature [REFS‑5]. The 2,2‑dimethyl substitution in the target compound provides a steric handle for modulating kinome selectivity relative to unsubstituted or mono‑substituted azetidine amides. Researchers exploring JAK, STAT3 or CSF‑1R inhibition can use this compound as a modular core for systematic SAR studies where the primary amine serves as a vector for introducing diverse warheads.

Quote Request

Request a Quote for 3-Amino-1-(azetidin-1-yl)-2,2-dimethylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.